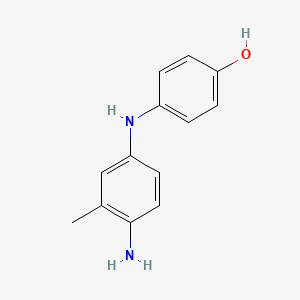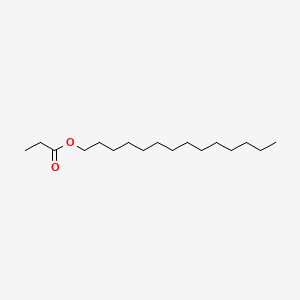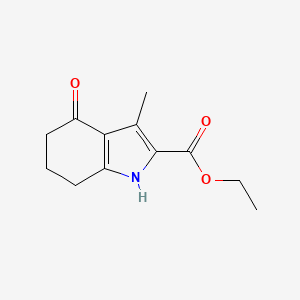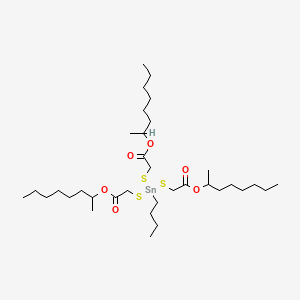
Butyltin tris(isooctyl mercaptoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyltin-tris(isooctylmercapto acetate) is a clear yellow liquid. (NTP, 1992)
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Butyltin tris(isooctyl mercaptoacetate) has been studied for its synthesis and structural characterization. Research has focused on developing methods for its synthesis and analyzing its chemical properties using various spectroscopic techniques. This includes studies on derivatives of triorganotin(IV) mercaptoacetic and 2-mercaptobenzoic acids, indicating a focus on its potential applications in materials science and chemistry (Ng et al., 1989).
- A two-step synthesis method has been developed for di(β-butoxy carbonyl-ethyl)tin bis(isooctyl mercaptoacetate). This research contributes to understanding the optimal conditions for its production and characterizes the product through infrared spectroscopy and elemental analysis (Wang Wei-xi, 2011).
Environmental Impact and Toxicology
- The environmental impact and toxicological effects of butyltin compounds have been a significant area of research. Studies have investigated the accumulation and metabolism of these compounds in various biological systems, such as green algae, indicating their persistence and potential impact on ecosystems (Maguire et al., 1984).
- Research on the metabolic pathways of butyltin compounds in male rats has provided insights into how these compounds are processed in biological organisms, further informing their potential toxicological effects (Suzuki et al., 1999).
Biocidal Properties
- The use of butyltin compounds as biocides has been explored, focusing on their effects on human enzymes like 5alpha-reductase. This line of research is critical for understanding the potential human health implications of these compounds (Doering et al., 2002).
Analytical Methods
- Advanced analytical methods have been developed for detecting butyltin compounds in environmental samples. Techniques such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) have been used for speciation of butyltins, highlighting the importance of monitoring these compounds in the environment (Mao et al., 2015).
Eigenschaften
CAS-Nummer |
25852-70-4 |
|---|---|
Produktname |
Butyltin tris(isooctyl mercaptoacetate) |
Molekularformel |
C34H66O6S3Sn |
Molekulargewicht |
785.8 g/mol |
IUPAC-Name |
octan-2-yl 2-[butyl-bis[(2-octan-2-yloxy-2-oxoethyl)sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-3-4-5-6-7-9(2)12-10(11)8-13;1-3-4-2;/h3*9,13H,3-8H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
BRMYOHUXFCDIHF-UHFFFAOYSA-K |
SMILES |
CCCCCCC(C)OC(=O)CS[Sn](CCCC)(SCC(=O)OC(C)CCCCCC)SCC(=O)OC(C)CCCCCC |
Kanonische SMILES |
CCCCCCC(C)OC(=O)CS[Sn](CCCC)(SCC(=O)OC(C)CCCCCC)SCC(=O)OC(C)CCCCCC |
Andere CAS-Nummern |
25852-70-4 |
Physikalische Beschreibung |
Butyltin-tris(isooctylmercapto acetate) is a clear yellow liquid. (NTP, 1992) |
Löslichkeit |
less than 1 mg/mL at 72° F (NTP, 1992) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



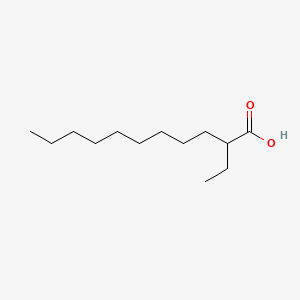
![Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine](/img/structure/B1604534.png)
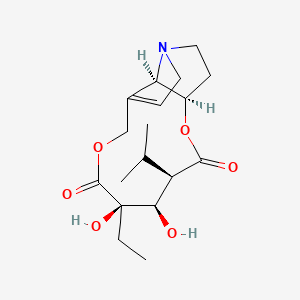
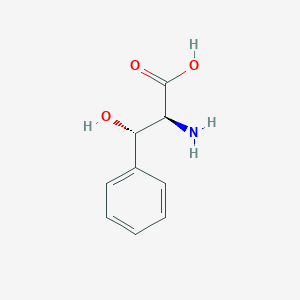
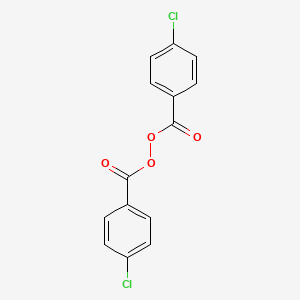
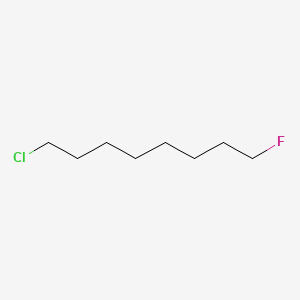
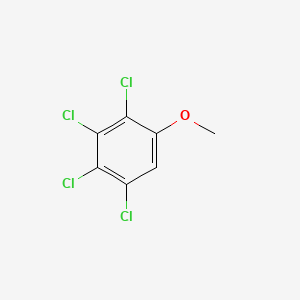
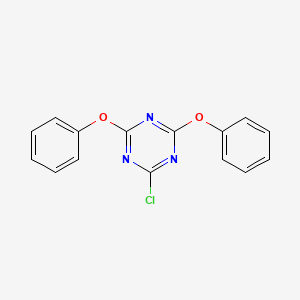

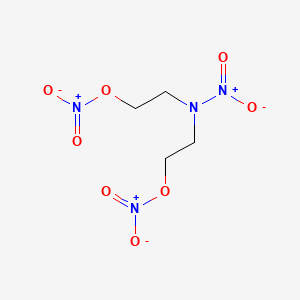
![Ethanol, 2,2'-[[3-chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1604550.png)
